2-hydroxy-1,7-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1,7-naphthyridine-4-carboxylic acid typically involves the formation of the naphthyridine ring system followed by functionalization at specific positions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-hydroxy-1,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,5-naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.
1,8-naphthyridine: Known for its use in medicinal chemistry and material science applications.
2-hydroxy-1,4-naphthoquinone: A compound with a similar hydroxyl group but different ring structure and reactivity.
Uniqueness
2-hydroxy-1,7-naphthyridine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
2384109-40-2 |
---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-oxo-1H-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-3-6(9(13)14)5-1-2-10-4-7(5)11-8/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
VSQZWXZGDMGRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)C(=O)O |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.